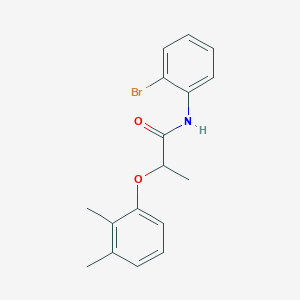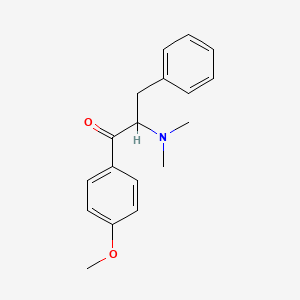![molecular formula C15H13NO2 B4059246 2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059246.png)
2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as PBIQD, is a heterocyclic compound that has been of great interest to researchers due to its unique chemical properties. PBIQD has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Wissenschaftliche Forschungsanwendungen
Chemosensor Systems
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group have been synthesized, showcasing high chemosensor selectivity in the determination of anions. This research demonstrates the potential of 2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives for the development of new chemosensor systems capable of detecting specific chemical species with high sensitivity and selectivity (Tolpygin et al., 2012).
Targeting Breast Cancer
A naphthalimide analogue, closely related to 2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, was identified as a potent and selective molecule for targeting breast cancer through the aryl hydrocarbon receptor (AHR) pathway. This compound's selectivity and potency make it a promising candidate for breast cancer therapy (Gilbert et al., 2020).
Antitumor Agents
Benzo[de]isoquinoline-1,3-diones and related compounds have been evaluated for antitumor activity, with specific derivatives showing promising results against lymphocytic leukemia. The nature of the imide side-chain and the type of substituent on the aromatic portion are crucial for anticancer activity, highlighting the potential of these compounds in cancer treatment (Paull et al., 1984).
Organic Electronics
The electron-deficient nature of the benzoisoquinoline-1,3-dione moiety has been utilized in the design of donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. These emitters exhibit high quantum efficiency, making them suitable for applications in organic electronics and OLED technology (Yun & Lee, 2017).
Antimicrobial Activity
Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones have shown potent antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This research expands the possible applications of 2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives in combating infectious diseases (Kuran et al., 2012).
Eigenschaften
IUPAC Name |
2-propylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-9-16-14(17)11-7-3-5-10-6-4-8-12(13(10)11)15(16)18/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHPNPGXFDKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)
![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4059175.png)


![2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4059193.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4059198.png)
![2-(4-propoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059204.png)
![4-tert-butylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4059216.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059224.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B4059227.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4059229.png)

